

A Technical Guide to 3,3-Diphenyl-D-alanine: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Diphenyl-D-alanine

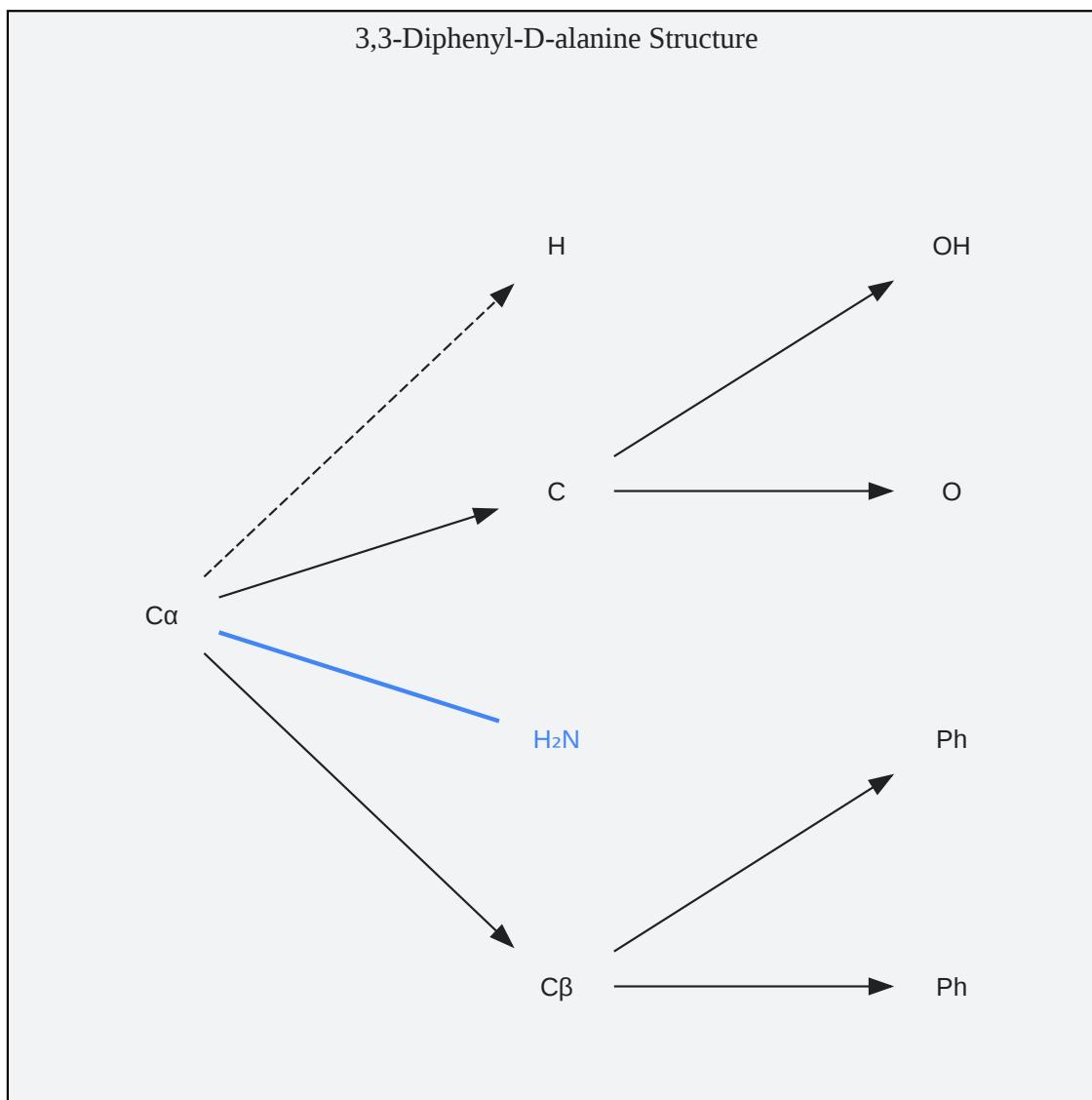
Cat. No.: B556041

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenyl-D-alanine is a non-proteinogenic, or "unnatural," amino acid distinguished by its unique architecture. Structurally, it is an alanine derivative where two phenyl groups are attached to the β -carbon ($C\beta$). This substitution imparts significant steric bulk and hydrophobicity, making it a valuable building block in medicinal chemistry and protein engineering. Unlike proteinogenic amino acids, **3,3-Diphenyl-D-alanine** is not used in ribosomal protein synthesis but serves as a crucial synthon for creating peptide analogues and complex organic molecules with enhanced stability and novel biological activities.^{[1][2]} Its applications range from the development of enzyme inhibitors to the study of protein folding and molecular interactions.^{[3][4]}

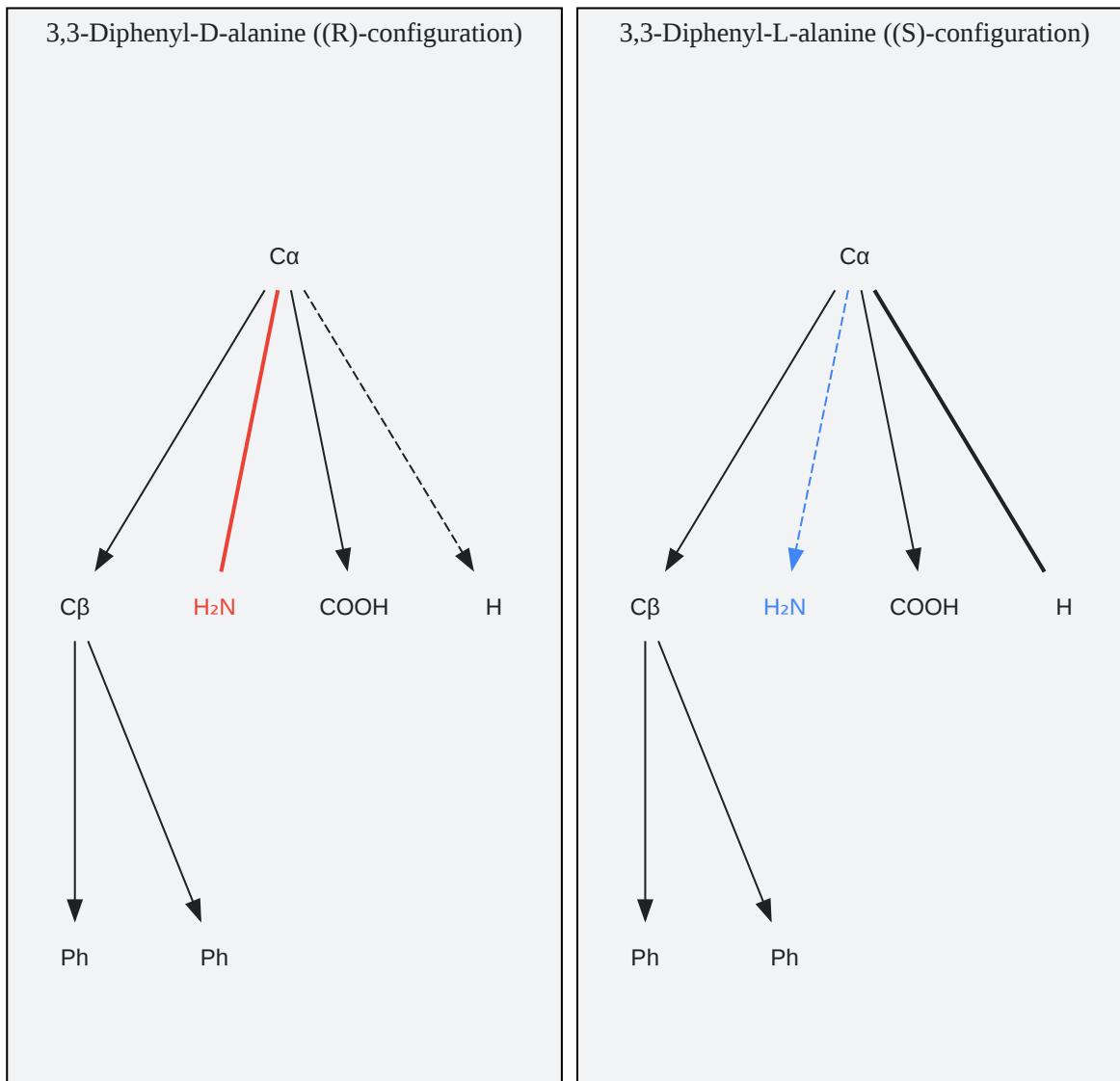

Structure and Stereochemistry

The core structure of **3,3-Diphenyl-D-alanine** consists of a central α -carbon ($C\alpha$) bonded to an amino group ($-NH_2$), a carboxyl group ($-COOH$), a hydrogen atom, and a β -carbon ($C\beta$) which is geminally disubstituted with two phenyl rings.

Chirality and D-Configuration

The α -carbon of **3,3-Diphenyl-D-alanine** is a chiral center, leading to the existence of two enantiomers: D-alanine and L-alanine. The "D" designation specifies the stereochemical

configuration at this center. Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the α -carbon are ranked, and for **3,3-Diphenyl-D-alanine**, the configuration is (R). This specific spatial arrangement is critical for its interaction with other chiral molecules, such as enzymes and receptors.



[Click to download full resolution via product page](#)

Figure 1: Chemical structure of **3,3-Diphenyl-D-alanine** with stereochemistry.

Enantiomeric Comparison

The biological and chemical properties of **3,3-Diphenyl-D-alanine** are intrinsically linked to its stereochemistry. The L-enantiomer, 3,3-Diphenyl-L-alanine, serves as its mirror image. The distinct spatial arrangement of substituents determines how each isomer fits into chiral environments like enzyme active sites, often leading to vastly different biological effects.

[Click to download full resolution via product page](#)

Figure 2: Comparison of D- and L-enantiomers of 3,3-Diphenylalanine.

Physicochemical Properties

The key physicochemical data for **3,3-Diphenyl-D-alanine** are summarized below. These properties are essential for its handling, formulation, and application in various experimental settings.

Property	Value	Reference(s)
CAS Number	149597-91-1	[3][4][5][6]
Molecular Formula	C ₁₅ H ₁₅ NO ₂	[5][6]
Molecular Weight	241.29 g/mol	[5][6]
Appearance	Almost white to white powder/solid	
Melting Point	202-210 °C	[3]
Optical Rotation	-26.0±1° (c=1 in MeOH)	[3]
Assay (Purity)	≥98.0% to ≥99% (HPLC)	[3][7]
Predicted Boiling Point	389.2 ± 30.0 °C	[5]
Predicted Density	1.198 ± 0.06 g/cm ³	[5]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure D-amino acids like **3,3-Diphenyl-D-alanine** requires stereoselective methods to control the configuration of the chiral center.^[1] Common strategies include enzymatic resolutions, dynamic kinetic resolutions, and asymmetric synthesis using chiral auxiliaries or catalysts.^{[8][9]} A historically noted approach for preparing the individual enantiomers of 3,3-diphenylalanine involves the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid.^[4]

Below is a representative, generalized protocol for the asymmetric synthesis of **3,3-Diphenyl-D-alanine** based on this chiral auxiliary approach.

Generalized Asymmetric Synthesis Protocol

This protocol outlines the key steps for synthesizing the target molecule via an Evans oxazolidinone chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

- Objective: To couple 3,3-diphenylpropanoic acid with a chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone).
- Procedure:
 - Dissolve 3,3-diphenylpropanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N_2 or Ar).
 - Activate the carboxylic acid by converting it to an acid chloride (using oxalyl chloride or thionyl chloride) or by using a coupling agent.
 - In a separate flask, dissolve the chiral auxiliary and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
 - Slowly add the activated acid to the auxiliary solution at $0\text{ }^\circ\text{C}$ and allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.
 - Work up the reaction by washing with aqueous solutions to remove byproducts and purify the resulting N-acyl oxazolidinone by column chromatography.

Step 2: Asymmetric α -Amination

- Objective: To introduce the amino group stereoselectively at the α -position.
- Procedure:
 - Dissolve the purified N-acyl oxazolidinone in an anhydrous polar aprotic solvent (e.g., THF) and cool to $-78\text{ }^\circ\text{C}$.
 - Add a strong base (e.g., NaHMDS or LDA) dropwise to form the corresponding enolate.
 - After stirring for approximately 30-60 minutes, add a suitable electrophilic aminating agent (e.g., a trisyl azide or similar N-transfer reagent).
 - Maintain the reaction at $-78\text{ }^\circ\text{C}$ for several hours, then quench carefully with a saturated aqueous solution of ammonium chloride.

- Extract the product into an organic solvent, dry, and purify by chromatography.

Step 3: Cleavage of the Chiral Auxiliary

- Objective: To hydrolyze the N-acyl bond to release the chiral amino acid and recover the auxiliary.
- Procedure:
 - Dissolve the α -amino product from the previous step in a solvent mixture such as THF/water.
 - Add lithium hydroxide (LiOH) or another suitable base and stir at room temperature.
 - Monitor the reaction for the complete cleavage of the auxiliary.
 - Acidify the reaction mixture to protonate the amino acid and precipitate the chiral auxiliary, which can be recovered by filtration.
 - Isolate the crude **3,3-Diphenyl-D-alanine** from the aqueous layer, often by ion-exchange chromatography or crystallization.

Step 4: Final Purification

- Objective: To obtain the final product with high purity.
- Procedure:
 - Purify the crude amino acid by recrystallization from a suitable solvent system (e.g., water/ethanol).
 - Confirm the structure and enantiomeric purity using NMR, Mass Spectrometry, and Chiral HPLC.

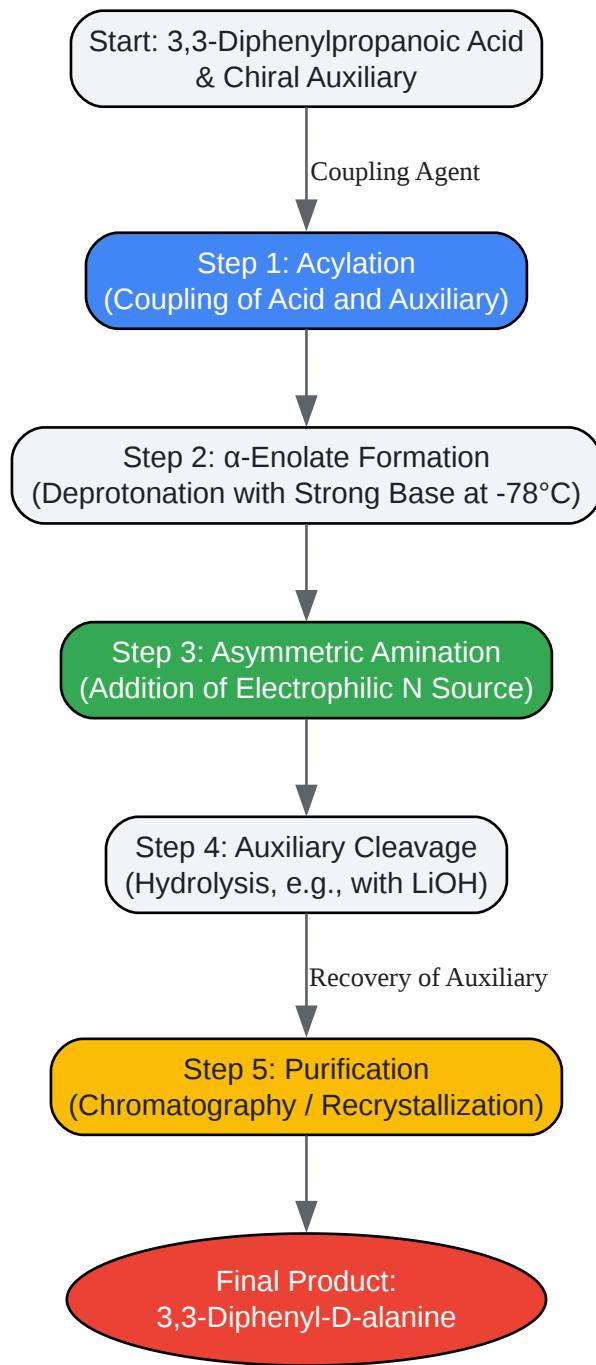

[Click to download full resolution via product page](#)

Figure 3: Generalized workflow for the asymmetric synthesis of **3,3-Diphenyl-D-alanine**.

Applications in Research and Development

The unique structural features of **3,3-Diphenyl-D-alanine** make it a powerful tool for modifying peptides and designing novel therapeutics.

- Pharmaceutical Development: It serves as a key building block in the synthesis of peptide-based drugs. Its bulky diphenyl groups can increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile and in-vivo stability of a therapeutic peptide. It has been used to create pseudopeptide analogues that act as potent enzyme inhibitors, such as thrombin inhibitors.[4]
- Protein Engineering and Folding Studies: Researchers incorporate this amino acid into peptide sequences to probe protein structure and function. The significant hydrophobicity and steric hindrance of the diphenylmethyl group can enforce specific secondary structures (e.g., turns or helices), providing insights into the mechanisms of protein folding and molecular recognition.[3]
- Enzyme Inhibition and Receptor Binding: The distinct conformation and properties of **3,3-Diphenyl-D-alanine** are leveraged to design molecules that can bind with high affinity and specificity to enzyme active sites or cell surface receptors, making it a valuable component in the development of targeted therapies.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Diphenylalanine - Wikipedia [en.wikipedia.org]
- 5. 3,3-Diphenyl-D-alanine CAS#: 149597-91-1 [m.chemicalbook.com]
- 6. 3,3-Diphenyl- D -alanine = 98.0 HPLC 149597-91-1 [sigmaaldrich.com]
- 7. 3,3-Diphenyl- D -alanine = 98.0 HPLC 149597-91-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 3,3-Diphenyl-D-alanine: Structure, Stereochemistry, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556041#3-3-diphenyl-d-alanine-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com